molecular formula C14H11N3O4S B2482042 2-(furan-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide CAS No. 1396813-27-6

2-(furan-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide

Cat. No.: B2482042
CAS No.: 1396813-27-6
M. Wt: 317.32
InChI Key: UQNDITNVHMVZBP-UHFFFAOYSA-N
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Description

2-(furan-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C14H11N3O4S and its molecular weight is 317.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Research has delved into the synthesis of various compounds related to 2-(furan-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide, exploring their structural characteristics and reactivity. For instance, the synthesis of furan-2-yl derivatives through different chemical reactions, such as Mannich bases preparation and the exploration of their thiol-thione tautomeric equilibrium, has been documented. These compounds were confirmed through elemental analyses, IR, and 1H-NMR spectra, highlighting the structural diversity achievable through synthetic chemistry (M. Koparır, A. Çetin, A. Cansiz, 2005).

Antimicrobial Activities

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For example, azole derivatives obtained from furan-2-carbohydrazide showed activity against tested microorganisms, demonstrating the potential of these compounds in developing new antimicrobial agents (Serap Başoğlu et al., 2013).

Reactivity and Electrophilic Substitution Reactions

The reactivity of furan-2-yl derivatives under various conditions has been explored. For instance, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent reactions to form 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions were reported. This study demonstrates the versatility of furan-2-yl compounds in organic synthesis, providing pathways to complex heterocyclic structures (А. Aleksandrov, М. М. El’chaninov, 2017).

Tyrosinase Inhibition and Antioxidant Activity

The synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives has been carried out, showing potent tyrosinase inhibitory activity. This suggests the potential application of these compounds in addressing hyperpigmentation disorders or as antioxidant agents. The compounds exhibited lower IC50 values than the standard kojic acid, indicating their effectiveness as tyrosinase inhibitors (Nilam C. Dige et al., 2019).

Ligand to A1 Adenosine Receptors

Furanfurin derivatives and analogues, including those with oxazole substituents, have been synthesized and tested for their affinity to adenosine receptors. The study found that the agonistic behavior of furanfurin against A1 receptors is preserved with specific ring substitutions, suggesting potential applications in drug development targeting adenosine receptors (P. Franchetti et al., 2000).

Properties

IUPAC Name

2-(furan-2-carbonylamino)-N-(thiophen-2-ylmethyl)-1,3-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4S/c18-12(15-7-9-3-2-6-22-9)10-8-21-14(16-10)17-13(19)11-4-1-5-20-11/h1-6,8H,7H2,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQNDITNVHMVZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.